molecular formula C11H12N2OS B188923 2-(4-Morpholinyl)benzothiazole CAS No. 4225-26-7

2-(4-Morpholinyl)benzothiazole

Cat. No. B188923
CAS RN: 4225-26-7
M. Wt: 220.29 g/mol
InChI Key: VVUVJGRVEYHIHC-UHFFFAOYSA-N
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Description

2-(4-Morpholinyl)benzothiazole is a member of benzothiazoles . It has a molecular formula of C11H12N2OS and a molecular weight of 220.29 g/mol . It exists in automobile tire rubber as an impurity of a vulcanization accelerator .


Synthesis Analysis

The synthesis of 2-(4-Morpholinyl)benzothiazole and its derivatives has been a subject of research. Modern trends in synthesizing these compounds involve both conventional multistep processes and one-pot, atom economy procedures . These methods are often developed based on green chemistry principles and simple reagents .


Molecular Structure Analysis

The molecular structure of 2-(4-Morpholinyl)benzothiazole includes a benzothiazole ring attached to a morpholine ring . The InChI string representation of the molecule is InChI=1S/C11H12N2OS/c1-2-4-10-9 (3-1)12-11 (15-10)13-5-7-14-8-6-13/h1-4H,5-8H2 .


Physical And Chemical Properties Analysis

2-(4-Morpholinyl)benzothiazole has a molecular weight of 220.29 g/mol . It has a topological polar surface area of 53.6 Ų . The compound has no hydrogen bond donors and four hydrogen bond acceptors . It has one rotatable bond .

Scientific Research Applications

1. Anticancer and Antiinflammatory Agents

  • Application Summary : Benzothiazole derivatives, including 2-(4-Morpholinyl)benzothiazole, have been studied for their potential as anticancer and antiinflammatory agents . The study aimed to explore new anti-tumor small molecule drugs that simultaneously have anti-inflammatory and anticancer properties based on the advantages of benzothiazole frameworks .
  • . The effects of the compounds on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) were evaluated by MTT method .
  • Results : Twenty-five novel benzothiazole compounds were designed and synthesized, with their structures confirmed through spectrogram verification . The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments, which significantly inhibited the proliferation of A431, A549, and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .

2. Anti-tubercular Compounds

  • Application Summary : Benzothiazole-based compounds, including 2-(4-Morpholinyl)benzothiazole, have been synthesized for their potential as anti-tubercular agents . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
  • Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
  • Results : The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

3. Fluorescent Pigment Dyeing Substrates

  • Application Summary : 2-(4-Morpholinyl)benzothiazole derivatives, specifically 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives, have been used as fluorescent pigment dyeing substrates . These compounds also possess β-D-galactosidase activities .
  • Methods of Application : The synthesis of these derivatives involves various synthetic pathways. The resulting compounds are then used in dyeing processes .
  • Results : The compounds have been found to be effective in dyeing processes, providing vibrant and stable colors .

4. Bacterial Detection

  • Application Summary : 2-(4-Morpholinyl)benzothiazole derivatives have been used in bacterial detection . These compounds can interact with certain bacterial species, leading to a detectable change that can be used for identification .
  • Methods of Application : The compounds are introduced to a bacterial culture, and any resulting changes are monitored .
  • Results : The use of these compounds has improved the accuracy and speed of bacterial detection .

Safety And Hazards

The safety data sheet for a similar compound, 2-(4-Morpholinyldithio)benzothiazole, indicates that it may form combustible dust concentrations in air and can cause mechanical irritation of the eyes, skin, nose, and throat . It’s recommended to avoid breathing dust, wash hands thoroughly after handling, and not allow contaminated work clothing out of the workplace .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-4-10-9(3-1)12-11(15-10)13-5-7-14-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUVJGRVEYHIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891505
Record name 2-(4-Morpholinyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Morpholinyl)benzothiazole

CAS RN

4225-26-7
Record name Benzothiazole, 2-(4-morpholinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004225267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Morpholinyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)-1,3-benzothiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
217
Citations
H Kumata, Y Sanada, H Takada… - Environmental science & …, 2000 - ACS Publications
A new potential molecular marker, N-cyclohexyl-2-benzothiazolamine (NCBA), was discovered in various environmental matrices (ie, road dusts, runoff- and river-water particles, river …
Number of citations: 110 pubs.acs.org
H Kumata, H Takada, N Ogura - Analytical chemistry, 1996 - ACS Publications
2-(4-Morpholinyl)benzothiazole (24MoBT) exists in automobile tire rubber as an impurity of a vulcanization accelerator and has been proposed as a potential molecular marker of street …
Number of citations: 33 pubs.acs.org
S Pan, Y Sun, G Zhang, J Li, Q Xie… - Atmospheric …, 2012 - Elsevier
2-(4-Morpholinyl) benzothiazole (24MoBT) and N-cyclohexyl-2-benzothiazolamine (NCBA), which are present in automobile tires, are impurities of the vulcanisation accelerators OBS …
Number of citations: 15 www.sciencedirect.com
H Kumata, H Takad, N Ogura - 1997 - ACS Publications
As an indicator of tire wear debris and road dust, 2-(4-morpholinyl)-benzothiazole (24MoBT) was determined in environmental samples collected from urban Tokyo in 1989 and 1993/94…
Number of citations: 48 pubs.acs.org
EY Zeng, K Tran, D Young - Environmental monitoring and assessment, 2004 - Springer
Source specificity and persistence of several sulfur-polycyclic aromatic hydrocarbons (S-PAHs), nitro-PAHs (N-PAHs), and triphenylene were examined via analyses of stormwater …
Number of citations: 61 link.springer.com
K Tran, DL Young, EY Zeng - Annual report. Southern California Coastal …, 2001 - sccwrp.org
Stormwater runoff contains many pollutants that are potentially toxic to aquatic organisms. To increase our ability to trace land-derived contaminants, we conducted studies to determine …
Number of citations: 4 ftp.sccwrp.org
HG Ni, FH Lu, XL Luo, HY Tian… - Environmental science & …, 2008 - ACS Publications
A set of six benzothiazoles was determined in riverine runoff samples of the Pearl River Delta (PRD) collected monthly from March 2005 to February 2006. The concentrations of total …
Number of citations: 133 pubs.acs.org
HG Ni, RL Shen, H Zeng, EY Zeng - Environmental Pollution, 2009 - Elsevier
The mass emissions of linear alkylbenzenes (LABs), benzothiazole (BT), and 2-[4-morpholinyl]benzothiazole (24MoBT) from anthropogenic activities within one year were estimated …
Number of citations: 28 www.sciencedirect.com
H Kumata, J Yamada, K Masuda… - … science & technology, 2002 - ACS Publications
Wash-off and sorptive behaviors of two benzothiazolamines (BTs) [ie, 2-(4-morpholinyl)benzothiazole (24MoBT) and N-cyclohexyl-2-benzothiazolamine (NCBA)] have been …
Number of citations: 123 pubs.acs.org
H Kumata, H Takada, N Ogura - 1997 - American Chemical Society …
Number of citations: 3

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